Aurintricarboxylic acid
Overview
Description
Aurintricarboxylic acid (ATA) is a chemical compound that readily polymerizes in aqueous solution, forming a stable free radical that inhibits protein-nucleic acid interactions . It is a potent inhibitor of ribonuclease and topoisomerase II by preventing the binding of the nucleic acid to the enzyme .
Synthesis Analysis
ATA is a heterogeneous polymeric mixture of structurally related linear homologs . Synthetic analogs of ATA have been designed to identify functional-energetic correlations leading to the development of efficient anti-SARS-CoV-2 therapeutic agents .
Molecular Structure Analysis
ATA is a member of the class of quinomethanes that is 3-methylidene-6-oxocyclohexa-1,4-diene-1-carboxylic acid in which the methylidene hydrogens are replaced by 4-carboxy-3-hydroxyphenyl groups . The activity of heterogeneous ATA is mimicked by linear compounds of defined molecular weight .
Chemical Reactions Analysis
ATA is known to inhibit protein biosynthesis at the initial stages . It prevents the attachment of bacteriophage messenger RNA to ribosomes . As a consequence, initiation of protein synthesis in cell-free extracts prepared from Escherichia coli or rabbit reticulocytes is inhibited at concentrations of dye that do not prevent chain extension .
Physical And Chemical Properties Analysis
ATA has a molecular weight of 422.34 g/mol . It is a dark red to brown powder with a melting point of 300 °C .
Scientific Research Applications
1. Inhibition of Protein Biosynthesis
- Application Summary: ATA is used to inhibit protein biosynthesis in its initial stages .
- Methods of Application: It is used in biological experiments as a protein inhibitor .
- Results/Outcomes: The specific outcomes depend on the context of the experiment, but generally, the use of ATA results in the inhibition of protein synthesis .
2. Estimation of Aluminium
- Application Summary: As an ammonium salt (known as aluminon), ATA is used as a reagent to estimate the aluminium in water, biological tissue, and foods .
- Methods of Application: The specific methods of application would depend on the sample being tested, but generally, the aluminon reacts with the aluminium to form a colored complex that can be measured spectrophotometrically .
- Results/Outcomes: The concentration of aluminium in the sample can be determined based on the intensity of the color of the complex .
3. Antiviral Activity Against SARS-CoV-2
- Application Summary: ATA has been shown to have antiviral activity against SARS-CoV-2 .
- Methods of Application: ATA and its synthetic analogs were evaluated for their ability to interact with a plasma transporter protein, eukaryotic ribosomes, and a SARS-CoV-2 target, the RNA-dependent RNA polymerase (RdRp) .
- Results/Outcomes: The activity of ATA was found to be mimicked by linear compounds of defined molecular weight, with a dichlorohexamer salicylic-acid derivative exhibiting the highest potency .
4. Inhibition of Cryptosporidium Parvum
- Application Summary: ATA has been used to show its anticryptosporidial activity against Cryptosporidium parvum .
- Methods of Application: The specific methods of application are not detailed in the search results, but it would likely involve exposing the parasite to ATA in a controlled laboratory setting .
- Results/Outcomes: The specific outcomes are not detailed in the search results, but the use of ATA resulted in the inhibition of Cryptosporidium parvum .
Safety And Hazards
Future Directions
ATA exhibits a host of biological properties, including antiviral activity . It has been found to have a strong protective effect against influenza-A post-infection by inhibiting the virus’ ability to reproduce . It has also been shown to block the binding of the HIV coat molecule gp120 to the CD4 co-receptor on T cells . These findings are instrumental for optimizing the design of structurally defined ATA analogs that fulfill the requirements of an antiviral drug with respect to bioavailability, homogeneity, and potency .
properties
IUPAC Name |
5-[(3-carboxy-4-hydroxyphenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O9/c23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31/h1-9,23-24H,(H,26,27)(H,28,29)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXWDMTZECRIJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13186-45-3 (tri-hydrochloride salt), 569-58-4 (tri-ammonium salt), 63451-31-0 (calcium (2:3) salt), 93480-02-5 (calcium (1:3) salt) | |
Record name | Aurintricarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9063453 | |
Record name | 3,3'-[(3-Carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxybenzoic acid] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark red powder; [Alfa Aesar MSDS] | |
Record name | Aurintricarboxylic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12003 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Aurintricarboxylic acid | |
CAS RN |
4431-00-9 | |
Record name | Aurintricarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4431-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aurintricarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,3'-[(3-carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3'-[(3-Carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxybenzoic acid] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5'-(3-carboxy-4-oxocyclohexa-2,5-dienylidenemethylene)di(salicylic acid) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.390 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AURINE TRICARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP9O8E29QW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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